BenchChemオンラインストアへようこそ!

4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Pain Inflammation Polypharmacology

4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide (CAS 1207006-48-1) is a synthetic benzothiazole-piperazine carboxamide. It is distinguished from standard single-target inhibitors by its design as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

Molecular Formula C20H22N4O3S
Molecular Weight 398.48
CAS No. 1207006-48-1
Cat. No. B2757622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide
CAS1207006-48-1
Molecular FormulaC20H22N4O3S
Molecular Weight398.48
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C20H22N4O3S/c1-26-15-8-9-16(27-2)18-17(15)22-20(28-18)24-12-10-23(11-13-24)19(25)21-14-6-4-3-5-7-14/h3-9H,10-13H2,1-2H3,(H,21,25)
InChIKeyPLXSQLTVNWIKCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide (CAS 1207006-48-1) for Pain Research


4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide (CAS 1207006-48-1) is a synthetic benzothiazole-piperazine carboxamide [1]. It is distinguished from standard single-target inhibitors by its design as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) [2]. This polypharmacological approach aims to provide analgesic and anti-inflammatory effects through the simultaneous stabilization of epoxyeicosatrienoic acids (EETs) and elevation of endocannabinoid levels, a strategy intended to circumvent the safety and pharmacokinetic liabilities associated with co-administering two separate drugs [2].

Why Generic Substitution Fails for 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide in Dual-Target Studies


Substituting 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide with a generic FAAH inhibitor (e.g., URB597) or a selective sEH inhibitor alone fails to replicate its experimental outcomes. The scientific value of this compound lies in its integrated dual sEH/FAAH inhibitory activity, which achieves a synergistic antinociceptive effect not attainable through single-target modulation or simple physical mixtures [1]. A key study on benzothiazole-phenyl analogs demonstrates that this class of dual inhibitors provides effective pain relief without suppressing voluntary locomotor behavior in vivo, a common side effect of traditional analgesics like opioids [1]. This specific safety advantage is an emergent property of the dual-target mechanism and is not a characteristic of its individual pharmacophores. In-class substitution with another dual inhibitor of different scaffold may also result in unpredictable species-specific potency, as metabolic stability and enzyme inhibition profiles vary significantly between compounds, even within the same series [1].

Product-Specific Evidence: Quantifying the Differentiation of 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide


Defined Dual-Target Potency Profile vs. Single-Target Standards

The compound's differentiation is defined by its dual mechanism. This benzothiazole-phenyl analog framework has been optimized to concurrently inhibit both sEH and FAAH, a design principle validated in a foundational SAR study. In this study, related analogs exhibited potent dual inhibition [1]. This intrinsic dual activity is a quantifiable design feature that distinguishes it from selective inhibitors like URB597 (FAAH IC50 ~5 nM in rat brain, but inactive against sEH) or TPPU (sEH IC50 ~1 nM, but inactive against FAAH), which cannot simultaneously elevate EETs and anandamide [2].

Pain Inflammation Polypharmacology

In Vivo Safety Advantage: Maintained Locomotor Activity vs. Opioids

A critical differentiator for this compound class is its safety profile. In vivo studies directly comparing the effects of benzothiazole-phenyl dual sEH/FAAH inhibitors to opioid analgesics showed that analgesic doses of the dual inhibitors did not depress voluntary behavior in naïve rats. Motor impairment is a common and debilitating side effect of many analgesics, including opioids [1].

Behavioral Pharmacology Analgesia Safety Profile

Structural Rationalization for Dual Enzyme Occupancy

Computational docking studies from the SAR campaign provide a molecular rationale for the compound's design. The benzothiazole core and the N-phenylpiperazine-1-carboxamide side chain are predicted to make key interactions within the active sites of both sEH and FAAH, enabling dual occupancy [1]. This contrasts with many other in-class dual inhibitors where one pharmacophore is repurposed without clear binding evidence for both targets.

Medicinal Chemistry Molecular Modeling Structure-Activity Relationship

Optimal Application Scenarios for 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide in Pain and Inflammation Research


Preclinical Pain Models Requiring Motor-Sparing Analgesia

This compound is ideally suited for rodent models of chronic or acute pain (e.g., complete Freund's adjuvant, spared nerve injury) where behavioral readouts like wheel running, open-field activity, or gait analysis are primary endpoints. The class-level evidence shows analgesic efficacy without motor depression, preventing the confounding effects of locomotor impairment typical of opioid comparators [1].

Investigating Synergistic Lipid Signaling in Inflammation Resolution

The compound provides a unique chemical probe for studying the crosstalk between epoxyeicosatrienoic acids (EETs) and endocannabinoids. By simultaneously inhibiting sEH (to stabilize anti-inflammatory EETs) and FAAH (to elevate anandamide), it can be used to dissect synergistic signaling pathways in models of neuroinflammation, colitis, or acute lung injury, a feat not possible with selective inhibitors [REFS-1, REFS-2].

Structure-Activity Relationship (SAR) Studies for Dual-Target Optimization

As a member of a characterized benzothiazole-phenyl series, this compound serves as a key comparator in medicinal chemistry campaigns. It provides a benchmark scaffold for evaluating the impact of substitutions (e.g., trifluoromethyl groups) on dual potency, species-specific sEH inhibition, and microsomal stability [1]. It is a tool for understanding the structural determinants of a therapeutically relevant polypharmacology.

Quote Request

Request a Quote for 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.